molecular formula C16H18N4O3 B2490603 2-(2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one CAS No. 1903410-42-3

2-(2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

Cat. No. B2490603
CAS RN: 1903410-42-3
M. Wt: 314.345
InChI Key: DVYQNSXZFLQRRC-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that exhibit a variety of biological activities due to their complex molecular structures. Pyridine derivatives, in particular, are known for their diverse biological activities and are found in numerous natural and synthetic pharmaceutical agents. The interest in synthesizing heterocycles containing pyridine derivatives stems from their importance as pharmacophores in drug discovery (D. Ashok et al., 2006).

Synthesis Analysis

The synthesis of pyridine derivatives and related compounds often involves microwave-assisted reactions, which can significantly reduce reaction times and increase yields compared to conventional methods. For example, 6-(6'-arylpyridin-2'-yl) and 6-(4',6'-diarylpyridin-2'-yl)-3(4H)-oxo-1,4-benzothiazines were synthesized under microwave irradiation conditions, showcasing the efficiency of this method in creating complex heterocycles (D. Ashok et al., 2006).

Molecular Structure Analysis

Molecular structure analysis often employs spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction to characterize the synthesized compounds. For instance, water-mediated synthesis of certain pyridine derivatives was characterized using these techniques, highlighting the importance of structural analysis in understanding the properties of these compounds (R. Jayarajan et al., 2019).

Chemical Reactions and Properties

Pyridine derivatives undergo a variety of chemical reactions, leading to the formation of new compounds with potential biological activities. These reactions include cycloadditions, substitutions, and transformations that can modify the core structure, thereby altering the chemical properties and biological activity of the resulting compounds (H. M. Ibrahim et al., 2014).

Scientific Research Applications

Synthesis and Molecular Docking

One area of research focuses on the synthesis of novel pyridine and fused pyridine derivatives, including structures similar to the specified compound. These studies often investigate the molecular docking and in vitro screening of these compounds for potential biological activities. For instance, Flefel et al. (2018) synthesized a series of new pyridine derivatives and evaluated their antimicrobial and antioxidant activities through molecular docking screenings towards specific target proteins (Flefel et al., 2018).

Coordination Chemistry and Water Oxidation

Research by Zong and Thummel (2005) into Ru complexes for water oxidation, involving ligands related to pyridazine derivatives, highlights the relevance of such compounds in designing efficient catalysts for oxygen evolution reactions (Zong & Thummel, 2005).

Heterocyclic Synthesis Under Microwave Irradiation

Ashok et al. (2006) demonstrated the synthesis of benzothiazines with pyridin-2-yl derivatives under microwave irradiation, illustrating the compound's role in facilitating the development of pharmaceutical agents with potential COX-2 inhibitory and cardiotonic activities (Ashok et al., 2006).

Luminescent Compounds for Biological Sensing

The synthesis and coordination chemistry of pyridine derivatives, including those similar to the specified compound, have been explored for their potential in creating luminescent compounds for biological sensing. Halcrow (2005) reviewed the synthesis of such ligand types and their complex chemistry, which includes applications in luminescent lanthanide compounds (Halcrow, 2005).

Pyridazin-3-one Derivatives Synthesis

Ibrahim and Behbehani (2014) established a general route for synthesizing pyridazin-3-one derivatives, exploring the reactivity of 3-oxo-2-arylhydrazonopropanals with active methylene compounds. This research provides insights into the structural flexibility and potential applications of pyridazin-3-one derivatives in synthesizing fused azines (Ibrahim & Behbehani, 2014).

properties

IUPAC Name

2-[2-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-12-4-2-5-14(18-12)23-13-7-9-19(10-13)16(22)11-20-15(21)6-3-8-17-20/h2-6,8,13H,7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVYQNSXZFLQRRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(C2)C(=O)CN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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